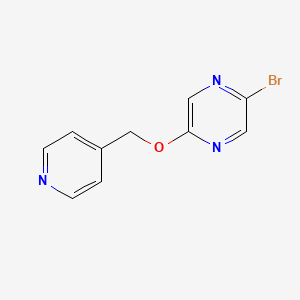

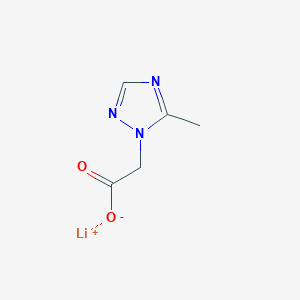

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” are not explicitly mentioned in the available resources .Scientific Research Applications

Molecular Structure and Interactions

Structural Analysis

The crystal structure of related compounds demonstrates significant molecular interactions, such as weak intramolecular π–π stacking interactions, which contribute to the stabilization of their molecular conformation. These interactions are crucial for understanding the compound's behavior in different environments and could be pivotal for designing drugs with targeted properties (Mohan Kumar et al., 2012).

Antimicrobial Properties

Antibacterial Activity

Derivatives containing the sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. These compounds exhibit high activities, suggesting their potential as antimicrobial agents. This highlights the compound's role in developing new antimicrobial agents, especially against resistant strains (M. E. Azab et al., 2013).

Anticancer and Antioxidant Activities

Anti-Angiogenic and DNA Cleavage

Novel derivatives have shown significant anti-angiogenic activities and DNA cleavage capabilities. These findings suggest potential applications in cancer therapy, particularly in targeting the formation of blood vessels that feed tumors and in inducing cancer cell death through DNA damage (Vinaya Kambappa et al., 2017).

Antioxidant Properties

Analogues with free radical scavenger and chelating groups have been synthesized, showing potential in protecting cells against oxidative stress-induced damage. These properties make them candidates for preventing and treating diseases associated with oxidative stress, such as Alzheimer's and cataracts (Hongxiao Jin et al., 2010).

Material Science Applications

Polyamide Synthesis

The compound has been utilized in synthesizing nanosized polyamides with antimicrobial properties. These polymers, featuring amido- and sulfonamidopyrimidines, show promise for biomedical applications, indicating the versatility of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide in materials science (H. H. Hassan et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .

Mode of Action

It’s worth noting that similar compounds like imatinib work by binding to the inactive form of the abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, preventing the phosphorylation of substrates and thus disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

Compounds like imatinib that inhibit tyrosine kinases can affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell cycle progression, survival, and growth . By inhibiting tyrosine kinases, these compounds can disrupt this pathway, potentially leading to the inhibition of cell proliferation and survival .

Result of Action

Similar compounds like imatinib that inhibit tyrosine kinases can lead to the disruption of cell signaling pathways, potentially inhibiting cell proliferation and promoting cell death .

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c21-23(22,14-3-1-6-16-12-14)19-11-13-4-9-20(10-5-13)15-17-7-2-8-18-15/h1-3,6-8,12-13,19H,4-5,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKZIQBHPHHCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone](/img/structure/B2920983.png)

![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2920989.png)

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol](/img/structure/B2920990.png)

![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2920998.png)

![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)

![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2921002.png)